molecular formula C14H13Cl2NO B15063454 8-Chloro-3-(3-chlorobut-2-EN-1-YL)-2-methylquinolin-4-OL

8-Chloro-3-(3-chlorobut-2-EN-1-YL)-2-methylquinolin-4-OL

Cat. No.: B15063454
M. Wt: 282.2 g/mol
InChI Key: YGJWMSWAHHGXHF-VURMDHGXSA-N
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Description

8-Chloro-3-(3-chlorobut-2-en-1-yl)-2-methylquinolin-4-OL is a quinoline derivative with a unique substitution pattern. The quinoline core is substituted at the 8-position with chlorine, the 3-position with a 3-chlorobut-2-enyl group, and the 2-position with a methyl group, while the 4-position bears a hydroxyl group. This combination of substituents likely influences its physicochemical properties, such as solubility, thermal stability, and reactivity.

Properties

Molecular Formula

C14H13Cl2NO

Molecular Weight

282.2 g/mol

IUPAC Name

8-chloro-3-[(Z)-3-chlorobut-2-enyl]-2-methyl-1H-quinolin-4-one

InChI

InChI=1S/C14H13Cl2NO/c1-8(15)6-7-10-9(2)17-13-11(14(10)18)4-3-5-12(13)16/h3-6H,7H2,1-2H3,(H,17,18)/b8-6-

InChI Key

YGJWMSWAHHGXHF-VURMDHGXSA-N

Isomeric SMILES

CC1=C(C(=O)C2=C(N1)C(=CC=C2)Cl)C/C=C(/C)\Cl

Canonical SMILES

CC1=C(C(=O)C2=C(N1)C(=CC=C2)Cl)CC=C(C)Cl

Origin of Product

United States

Biological Activity

8-Chloro-3-(3-chlorobut-2-en-1-yl)-2-methylquinolin-4-OL is a derivative of the quinoline family, which has garnered attention for its potential biological activities. Compounds in this class are known for their diverse pharmacological properties, including antimicrobial, anticancer, and antifungal effects. This article reviews the biological activity of this specific compound, synthesizing findings from various studies and highlighting its mechanisms of action, efficacy, and potential applications.

Chemical Structure

The compound features a quinoline core with a chloro group and an alkene side chain. Its structure can be represented as follows:

C15H14Cl2N2O\text{C}_{15}\text{H}_{14}\text{Cl}_2\text{N}_2\text{O}

Biological Activity Overview

Research indicates that derivatives of quinoline, particularly those containing hydroxyl or halogen substituents, exhibit significant biological activities. The biological activities of this compound include:

  • Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains.
  • Anticancer Properties : Studies suggest it may inhibit the proliferation of cancer cells.
  • Antifungal Effects : The compound has been evaluated for its ability to combat fungal infections.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within cells:

  • Enzyme Inhibition : The compound may act as an inhibitor of enzymes involved in critical metabolic pathways.
  • Receptor Modulation : It could bind to cellular receptors, altering signaling pathways that regulate cell growth and apoptosis.

Case Studies

Several studies have investigated the biological activity of compounds similar to or including this compound. Here are some notable findings:

StudyFocusFindings
Rbaa et al. (2020) Antibacterial ActivityDemonstrated significant inhibition against Pseudomonas aeruginosa and Klebsiella pneumonia with inhibition zones comparable to standard antibiotics.
Recent Advances in 8-Hydroxyquinoline Derivatives Anticancer ActivityHighlighted the potential of quinoline derivatives in inhibiting cancer cell lines with IC50 values indicating low toxicity.
Antifungal StudiesFungal InhibitionShowed effective antifungal activity against common pathogens, suggesting utility in treating fungal infections.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with other related compounds:

CompoundStructureAntimicrobial ActivityAnticancer Activity
8-HydroxyquinolineContains hydroxyl groupModerateHigh
7-ChloroquinolineLacks alkene side chainLowModerate
8-Chloroquinoline DerivativesVarious substitutionsHighVariable

Comparison with Similar Compounds

Structural Analogues in the Quinoline/Chromenone Family

The evidence highlights several quinoline and chromenone derivatives with structural similarities (Table 1). Key differences lie in substituent groups, which affect properties such as melting points, crystallinity, and biological activity.

Table 1: Comparison of Structural and Physical Properties

Compound Name Substituents (Positions) Melting Point (°C) Key Spectroscopic Features (IR peaks, cm⁻¹) Crystallographic Data Availability
8-Chloro-3-(3-chlorobut-2-en-1-yl)-2-methylquinolin-4-OL 8-Cl, 3-(3-chlorobut-2-enyl), 2-Me, 4-OH Not reported Not reported Not available
8-Chloro-3-(1-naphthyl)-2-methylene-2,3-dihydrofuro[3,2-c]chromen-2-one (4c) 8-Cl, 3-(1-naphthyl), fused furan ring 140–142 Aromatic C-H stretches, carbonyl peaks X-ray data available
8-Chloro-3-(2-thienyl)-2-methylene-2,3-dihydrofuro[3,2-c]chromen-2-one (4d) 8-Cl, 3-(2-thienyl), fused furan ring 131–133 Thiophene C-S stretches (~700 cm⁻¹) Not available
8-Chloro-3-(2-methoxyphenyl)-2-methyl-furo[3,2-c]chromen-2-one (5b) 8-Cl, 3-(2-MeO-phenyl), 2-Me 120–122 Methoxy C-O (~1250 cm⁻¹), carbonyl peaks Not available
Cloricromen (Ethyl 2-[8-chloro-3-(2-diethylaminoethyl)-4-methyl-2-oxochromen-7-yl]oxyacetate) 8-Cl, 3-(diethylaminoethyl), 4-Me, ester group Not reported C=O (1740 cm⁻¹), C-O (1250 cm⁻¹) Not available

Key Observations:

  • Substituent Effects on Melting Points : Aromatic substituents (e.g., naphthyl in 4c) correlate with higher melting points (140–142°C) compared to aliphatic or smaller aromatic groups (e.g., thienyl in 4d: 131–133°C). The target compound’s 3-chlorobut-2-enyl group may lower its melting point due to reduced π-π stacking .
  • Spectroscopic Trends : Methoxy groups (as in 5b) show distinct C-O stretches (~1250 cm⁻¹), while thiophene-containing compounds (e.g., 4d) exhibit C-S stretches (~700 cm⁻¹). The target compound’s hydroxyl group would likely show O-H stretches (~3200–3600 cm⁻¹) absent in the analogs above .
Crystallographic and Stability Comparisons
  • Crystal Packing: The X-ray structure of 4a (from ) reveals hydrogen-bonding networks typical of quinoline derivatives.
  • Thermal Stability: highlights the stability of 8-chloro-3-(4-chlorobenzyl)quinoline derivatives, which retain crystallinity up to 200°C. The target compound’s alkenyl substituent may reduce thermal stability compared to aromatic-substituted analogs due to weaker intermolecular forces .

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